Allyl phenyl ether

Claisen rearrangement Kinetics Reaction engineering

Allyl phenyl ether (C₉H₁₀O) is the definitive Claisen rearrangement substrate, offering well-defined first-order kinetics (Ea = 137 ± 1 kJ mol⁻¹ in NMP) for reliable process scale-up. Its distinct density (0.978 vs 0.928 g/mL) and boiling point (192 vs 103 °C) differentiate it from saturated analogs like butyl phenyl ether. Essential for stereoselective bacterial epoxidation to S-(+)-phenyl glycidyl ether (93% ee) for β-blocker synthesis, divergent NaBH₄/Ru(III) reduction (aryl propyl ethers or phenol), and Pd(OAc)₂/H₅PV₂Mo₁₀O₄₀ Wacker-type oxidation to methyl ketones under mild aerobic conditions. Choose this quantifiably reproducible reagent for critical synthetic pathway development.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 1746-13-0
Cat. No. B049846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl phenyl ether
CAS1746-13-0
SynonymsAllyloxybenzene;  NSC 4746;  Phenyl 2-Propenyl Ether;  Phenyl Allyl Ether;  _x000B_Phenylpropenyl Ether;  (2-Propenyloxy)benzene;  1-(2-Propenyloxy)benzene; _x000B_1-Phenoxy-2-propene;  3-Phenoxy-1-propene;  3-Phenoxypropene;  Ether Allyl Phenyl;  (2-Propenyloxy)benzene; 
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1
InChIInChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2
InChIKeyPOSICDHOUBKJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Phenyl Ether (CAS 1746-13-0): A Core Claisen Precursor with Defined Kinetic, Selectivity, and Stability Signatures


Allyl phenyl ether (C₉H₁₀O) is an unsaturated aryl allyl ether, foundational to the classic Claisen rearrangement yielding 2-allylphenol [1][2]. It is a colorless liquid with a density of 0.978 g/mL at 25 °C, a boiling point of 192 °C, and a refractive index of n20/D 1.522 . Unlike its saturated analog butyl phenyl ether (density: 0.928 g/mL; bp: 103–104 °C), or the propargyl analog phenyl propargyl ether (C₉H₈O), allyl phenyl ether exhibits a distinct density (0.978 vs 0.928 g/mL) and boiling point (192 vs 103 °C) that define its physical handling . Its defined thermal and catalytic rearrangement kinetics, distinct from the nonselective decomposition of propargyl analogs, make it a quantifiably reliable reagent for specific synthetic pathways [2][3].

Why Allyl Phenyl Ether Cannot Be Interchanged with Propargyl, Saturated, or Other Aryl Allyl Analogs


Substitution of allyl phenyl ether with propargyl phenyl ether, saturated butyl phenyl ether, or even other substituted aryl allyl ethers introduces quantifiable differences in reaction outcomes, thermal stability, and product profiles that critically impact scientific reproducibility and industrial process design. Unlike allyl phenyl ether, which undergoes a well-defined Claisen rearrangement with an activation energy of 137 ± 1 kJ mol⁻¹ in NMP [1], phenyl propargyl ether decomposes nonselectively into intractable tars upon heating, precluding isolation of rearranged products [2]. Saturated analogs like butyl phenyl ether lack the requisite allylic unsaturation for Claisen reactivity, rendering them inert under the same conditions . Furthermore, para-substituted allyl phenyl ether derivatives exhibit altered oxidation kinetics; electron-donating groups accelerate Wacker-type oxidation, while electron-withdrawing groups retard it, a structure-activity relationship not generalizable across all analogs [3].

Quantitative Differentiation of Allyl Phenyl Ether Against Closest Comparators


Claisen Rearrangement Activation Energy: Allyl Phenyl Ether vs. Subcritical Water Baseline

The Claisen rearrangement of allyl phenyl ether in pressurized N-methylpyrrolidone (NMP) exhibits an activation energy of 137 ± 1 kJ mol⁻¹ and a pre-exponential factor of 7.3×10¹⁰ s⁻¹, determined by automated flow reactor with inline near-infrared spectroscopy [1]. This value is significantly higher than the activation energy of 106 ± 5 kJ mol⁻¹ reported for the same rearrangement in subcritical water, indicating that solvent choice profoundly modulates reaction kinetics [2]. The rate constant in NMP is 10× smaller than in subcritical water and 1.5× smaller than in alcohol solvents, providing a quantifiable basis for solvent selection in process design [1].

Claisen rearrangement Kinetics Reaction engineering

Propargyl Ether Rearrangement Failure: Allyl vs. Propargyl Pyrolysis

Upon reflux, allyl phenyl ether cleanly rearranges to o-allylphenol via the Claisen rearrangement, a well-characterized and synthetically useful transformation [1]. In stark contrast, phenyl propargyl ether yields only nondescript resins and tars under identical conditions, with no isolable rearranged product, rendering it synthetically nonviable [2][3].

Thermal stability Rearrangement Synthetic reliability

Catalytic Hydrogenation Pathway Control: Solvent-Dependent Product Distribution

The reduction of allyl phenyl ether with NaBH₄/Ru(III) chloride exhibits divergent selectivity based on the aqueous solvent mixture. In aqueous tetrahydrofuran (THF), hydrogenation of the allylic double bond dominates, yielding the aryl propyl ether in 85–100% yield. In aqueous N-methylformamide (NMF), reductive cleavage of the ether linkage predominates, yielding a 4:1 mixture of phenolic product to aryl propyl ether [1]. This pathway tunability is unique to allyl aryl ethers; saturated ethers like butyl phenyl ether are inert to NaBH₄/Ru(III) reductive cleavage under these conditions.

Hydrogenation Reductive cleavage Process chemistry

Wacker-Type Oxidation: Pd/POM vs. Pd/Cu Catalyst System Performance

The Pd(OAc)₂/H₅PV₂Mo₁₀O₄₀ hybrid catalyst system achieves significantly higher conversion and yield in the Wacker-type aerobic oxidation of allyl phenyl ether to the corresponding methyl ketone compared to the conventional PdCl₂/CuCl₂ system. The superior performance is attributed to efficient re-oxidation of Pd⁰ to Pd²⁺ by the polyoxometalate using O₂, as demonstrated by electrochemical and UV-vis spectral measurements [1]. This system also enables oxidation of para-substituted allyl phenyl ethers, with initial rates correlating with substituent electronic effects (Hammett ρ < 0), providing a tunable platform for derivative synthesis [1].

Aerobic oxidation Catalysis Methyl ketone synthesis

Thermal Decomposition Stability: Allyl Phenyl Ether vs. Diphenyl Oxide Derivatives

Under process-relevant conditions (234 °C, 10 wt.% loading in bibenzyl model), allyl phenyl ethers undergo rapid thermal decomposition with first-order rate constants of 3–4 × 10² min⁻¹, primarily via homolytic cleavage of the ether linkage generating free radicals [1]. In contrast, brominated diphenyl oxide derivatives are essentially stable under identical conditions, with decomposition rate constants below 5 × 10⁻⁶ min⁻¹ [1].

Thermal stability Process safety Free radical generation

Stereoselective Biocatalytic Epoxidation: Allyl Phenyl Ether to Optically Pure β-Blocker Precursor

Ethene-utilizing bacteria (strains M26, M90C, M93A) convert allyl phenyl ether to S-(+)-phenyl glycidyl ether with an enantiomeric excess (ee) of 93%, representing an essentially optically pure product [1]. In the screening of 18 bacterial strains, 14 accumulated phenyl glycidyl ether as the sole oxidation product at concentrations of 0.4–1.7 mM [1]. This biocatalytic route provides a direct, stereoselective path to a chiral β-blocker precursor, in contrast to non-stereoselective chemical epoxidation methods or the use of alternative alkene substrates that may not be accepted by the same enzymes.

Biocatalysis Stereoselective epoxidation Chiral synthesis

Optimal Research and Industrial Scenarios for Allyl Phenyl Ether Utilization


Kinetic Studies and Flow Chemistry Process Development for Claisen Rearrangement

Allyl phenyl ether serves as the canonical model substrate for Claisen rearrangement kinetic investigations due to its well-defined, first-order behavior and the availability of quantitative kinetic parameters (Ea = 137 ± 1 kJ mol⁻¹ in NMP; Ea = 106 ± 5 kJ mol⁻¹ in subcritical water) [1][2]. Its use in automated flow reactors with inline spectroscopy (NIR, NMR) enables high-density data acquisition for process optimization and scale-up [1]. Researchers developing continuous flow syntheses of ortho-allylphenols or studying solvent effects on pericyclic reactions will find this compound indispensable.

Synthesis of Optically Pure β-Blocker Precursors via Biocatalysis

Allyl phenyl ether is the substrate of choice for the stereoselective bacterial epoxidation yielding S-(+)-phenyl glycidyl ether, a key chiral intermediate for β-blocker pharmaceuticals. The documented 93% enantiomeric excess achieved with ethene-utilizing bacteria (e.g., strains M26, M90C, M93A) demonstrates a viable green chemistry route to enantiopure material [3]. This application is uniquely tied to allyl phenyl ether; other aryl allyl ethers may exhibit different enzyme specificities or product profiles.

Solvent-Switchable Reduction for Divergent Synthesis of Aryl Propyl Ethers or Phenols

The NaBH₄/Ru(III) chloride reduction system enables chemists to direct the transformation of allyl phenyl ether toward either hydrogenation products (aryl propyl ethers, 85–100% yield in aqueous THF) or reductive cleavage products (phenol, 4:1 selectivity in aqueous NMF) [4]. This property is leveraged in synthetic routes requiring access to both product classes from a single, readily available starting material, a flexibility not offered by saturated ethers or other allyl ethers lacking the aryl group.

Aerobic Oxidation to Methyl Ketones Using Advanced Pd/POM Catalysis

The Pd(OAc)₂/H₅PV₂Mo₁₀O₄₀ catalyst system oxidizes allyl phenyl ether to the corresponding methyl ketone with superior efficiency compared to conventional PdCl₂/CuCl₂, under mild aerobic conditions [5]. This application is particularly relevant for the synthesis of methyl ketone building blocks and for studying electronic effects in Wacker-type oxidations of para-substituted derivatives [5]. Industrial process chemists optimizing atom economy and catalyst lifetime will prioritize this substrate for benchmarking and development.

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